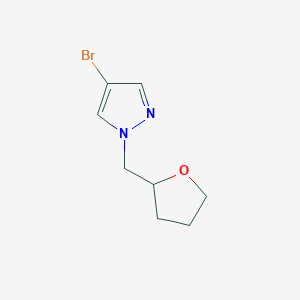

4-bromo-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole

Description

Properties

IUPAC Name |

4-bromo-1-(oxolan-2-ylmethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O/c9-7-4-10-11(5-7)6-8-2-1-3-12-8/h4-5,8H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTZHDBFQQBLEGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Pyrazole

- The 4-bromo substitution on the pyrazole ring can be achieved by bromination of pyrazole or its derivatives using brominating agents such as N-bromosuccinimide (NBS) or phosphorus tribromide.

- In a related example, 5-bromo-1-methyl-1H-pyrazole derivatives were synthesized by bromination of 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester using tribromooxyphosphorus, followed by hydrolysis and further functional group transformations.

- Reaction conditions typically involve mild heating and use of solvents like ethanol or dimethylformamide (DMF) to facilitate the bromination while minimizing side reactions.

Representative Synthetic Route

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Pyrazole derivative + Brominating agent (e.g., NBS, PBr3) in ethanol or DMF, mild heating | Bromination at 4-position of pyrazole ring | Formation of 4-bromo-1H-pyrazole intermediate |

| 2 | 4-bromo-1H-pyrazole + tetrahydrofuran-2-ylmethyl bromide + base (K2CO3 or NaH) in DMF, room temp to reflux | N-alkylation of pyrazole nitrogen | Formation of this compound |

Analytical and Process Considerations

- Purification: After each step, purification is typically performed by extraction (ethyl acetate or similar), drying (anhydrous sodium sulfate), and chromatographic techniques (column chromatography or spin-drying).

- Reaction Monitoring: TLC and NMR spectroscopy are used to monitor reaction progress and confirm substitution patterns.

- Yield Optimization: Reaction temperature, solvent choice, and base selection are optimized to maximize yield and regioselectivity.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR). Conditions typically involve heating in a polar aprotic solvent.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives.

Scientific Research Applications

Chemistry

The compound serves as a crucial building block in organic synthesis. It is utilized in the formation of more complex organic molecules and heterocycles, which are essential in developing new materials and chemical compounds. Its unique structure allows for various chemical reactions, including substitution, oxidation, and cyclization reactions.

Biology

In biological research, 4-bromo-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole has been investigated for its enzyme inhibition properties. Its structure allows it to interact with specific enzymes or receptors, making it valuable for studying biochemical pathways and mechanisms of action. For instance, it may inhibit certain enzymes by binding to their active sites, thereby altering their activity.

Medicine

This compound is being explored as a lead candidate in pharmaceutical development. Its potential bioactivity suggests that it could target specific enzymes or receptors implicated in various diseases. Case studies have shown promise in developing therapeutic agents that could lead to new treatments for conditions such as cancer or metabolic disorders .

Industry

In industrial applications, this compound can be utilized in creating advanced materials with tailored properties. This includes polymers and coatings that require specific chemical characteristics for enhanced performance.

Mechanism of Action

The mechanism of action of 4-bromo-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the tetrahydrofuran-2-ylmethyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Properties

Halogenated Derivatives

- 4-Bromo-1-(tetrahydrofuran-2-yl)-1H-pyrazole (Compound 10, ) :

Structurally distinct due to the absence of a methyl bridge between the pyrazole and THF. This compound exhibits a 1H NMR δ 7.57 (d, J = 1 Hz) for the pyrazole protons and a 68% yield via decatungstate-mediated radical-polar crossover synthesis. The direct THF attachment may reduce steric hindrance compared to the target compound’s THF-methyl group . - 4-Bromo-1-(2-chloroethyl)-1H-pyrazole (): Features a chloroethyl chain instead of THF-methyl. Its molecular weight (209.47 g/mol) is lower than the THF-methyl analog, influencing solubility and volatility .

Aryl-Substituted Pyrazoles

- 4-Bromo-1-(1-(6-Methoxynaphthalen-2-yl)ethyl)-1H-pyrazole (): A bulky aryl-substituted derivative synthesized via Ru-catalyzed decarboxylative alkylation (86% yield).

- 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole () :

Substituted with a phenyl ring and methoxy group, this compound demonstrates how electron-donating groups (e.g., -OCH₃) alter electronic properties. Its ¹³C NMR shows a carbonyl signal at δ 140.3 ppm, absent in the THF-methyl analog .

Heterocyclic and Functionalized Derivatives

- Its molecular weight (201.06 g/mol) is lower than the THF-methyl analog, affecting phase behavior .

- 4-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole (): A silicon-containing derivative with a SEM (trimethylsilylethoxymethyl) protecting group.

Spectroscopic and Physical Properties

- 4-Bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole (): Pyrazole protons at δ 7.57–7.47, with CF₃ causing deshielding .

- Molecular Weight Trends :

- THF-methyl analog (hypothetical): ~270–290 g/mol (estimated).

- Chloroethyl derivative (): 209.47 g/mol; cyclopropylmethyl analog (): 201.06 g/mol .

Biological Activity

4-Bromo-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole is a heterocyclic organic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anti-inflammatory, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a bromine atom at the 4-position and a tetrahydrofuran group attached via a methyl linkage. Its molecular formula is . The unique structure contributes to its biological activity, particularly in enzyme inhibition and receptor interactions.

1. Antimicrobial Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted that various synthesized pyrazole carboxamides demonstrated notable antifungal properties. Specifically, compounds were tested against bacterial strains such as E. coli and Bacillus subtilis, showing promising results .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Activity Against | IC50 (µM) |

|---|---|---|

| This compound | E. coli, Bacillus subtilis | TBD |

| Isoxazole pyrazole carboxylate 7ai | Aspergillus niger | TBD |

| Pyrazole derivatives (various) | Staphylococcus aureus | TBD |

2. Anti-inflammatory Effects

The anti-inflammatory potential of pyrazoles is well-documented. Studies have shown that certain pyrazole derivatives can inhibit inflammation in animal models. For instance, compounds were tested against carrageenan-induced edema in mice, with some exhibiting anti-inflammatory effects comparable to indomethacin .

Table 2: Anti-inflammatory Activity of Selected Pyrazoles

| Compound | Model Used | Inhibition (%) |

|---|---|---|

| This compound | Carrageenan-induced edema | TBD |

| 1-thiocarbamoyl 3-substituted phenyl | Acetic acid-induced permeability | TBD |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The bromine atom enhances binding affinity, while the tetrahydrofuran moiety may modulate receptor function. This interaction can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways .

Case Study 1: Antimicrobial Screening

In a recent study, various pyrazole derivatives were screened for antimicrobial activity against multiple bacterial strains. The results indicated that compounds structurally similar to this compound exhibited significant inhibition against Staphylococcus aureus and other pathogens. The study emphasized the importance of structural modifications in enhancing bioactivity .

Case Study 2: Anti-inflammatory Evaluation

Another investigation focused on the anti-inflammatory effects of several pyrazole derivatives in vivo. The study utilized a carrageenan-induced paw edema model in rats to assess the efficacy of these compounds. Results showed that some derivatives not only reduced edema but also exhibited analgesic properties, suggesting potential for development into therapeutic agents .

Q & A

Q. What are the common synthetic routes for 4-bromo-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole?

The compound is synthesized via light-mediated protocols (e.g., GP2) using tetrahydrofuran derivatives and brominated precursors. Key steps include:

- Cyclization : Reacting brominated pyrazole intermediates with tetrahydrofuran-2-ylmethyl groups under controlled temperatures.

- Purification : Flash column chromatography with cyclohexane:ethyl acetate (98:2) to isolate the product as a colorless oil (68% yield) .

- Validation : NMR (¹H and ¹³C) and HRMS for structural confirmation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Assignments for protons at δ 7.57 (d, J = 1 Hz) and δ 5.92 (dd, J = 7/3 Hz) confirm the tetrahydrofuran and pyrazole moieties .

- HRMS : A calculated m/z of 215.9898 (FI mode) matches the experimental value (215.9895) .

- X-ray crystallography (for analogs): Used to resolve steric effects in related pyrazole-thiazole hybrids .

Advanced Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Solvent Systems : Adjusting cyclohexane:ethyl acetate ratios (e.g., 5:1 for TLC monitoring vs. 98:2 for purification) impacts yield and purity .

- Catalysts : Copper sulfate and sodium ascorbate (used in triazole-pyrazole hybrid syntheses) may enhance regioselectivity in analogous reactions .

- Temperature : Reactions at 50°C (vs. room temperature) improve cyclization efficiency in structurally similar compounds .

Q. How can discrepancies in NMR data during characterization be resolved?

- Solvent Effects : Deuterated chloroform (CDCl₃) minimizes shifts; discrepancies in coupling constants may arise from impurities or tautomerism .

- Comparative Analysis : Cross-reference with published spectra of analogs (e.g., 4-bromo-1,3,5-trimethyl-1H-pyrazole) to identify anomalous peaks .

- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded regions (e.g., δ 2.17–1.96 for tetrahydrofuran protons) .

Q. What strategies are effective for designing biological activity assays for this compound?

- Antimicrobial Screening : Adapt protocols from pyrazole derivatives, such as agar diffusion assays against S. aureus or E. coli .

- Dose-Response Studies : Use microdilution methods (e.g., 1–100 µM) to evaluate IC₅₀ values, as done for 1,3,4-oxadiazole hybrids .

- Structural-Activity Relationships (SAR) : Compare with brominated analogs (e.g., 4-bromo-N,1-dimethyl-1H-triazole) to identify key pharmacophores .

Data Contradiction Analysis

Q. How to interpret conflicting reports on the biological activity of pyrazole derivatives?

- Structural Variations : Minor substitutions (e.g., 4-fluorophenyl vs. 4-bromophenyl) drastically alter activity profiles .

- Assay Conditions : Differences in bacterial strains or solvent systems (DMSO vs. aqueous buffers) may explain variability in MIC values .

- Purity Checks : Impurities from incomplete purification (e.g., residual copper in click chemistry products) can skew bioassay results .

Methodological Tables

Q. Table 1: Comparison of Synthetic Methods

Q. Table 2: Key NMR Assignments

| Proton Environment | δ (ppm) | Multiplicity | Assignment | Reference |

|---|---|---|---|---|

| Pyrazole C-H | 7.57 | Doublet | Brominated pyrazole | |

| Tetrahydrofuran CH₂ | 2.17–1.96 | Multiplet | Methylene groups | |

| THF-OCH₂ | 4.12–3.93 | Multiplet | Oxygen-bound protons |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.